tert-Butyl 4-aminobenzylcarbamate hydrochloride

Catalog No.
S813567
CAS No.
174959-54-7
M.F
C12H19ClN2O2
M. Wt
258.746
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-aminobenzylcarbamate hydrochloride

CAS Number

174959-54-7

Product Name

tert-Butyl 4-aminobenzylcarbamate hydrochloride

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.746

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H

InChI Key

UULGYZXPISSQLH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl

tert-Butyl 4-aminobenzylcarbamate hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2C_{12}H_{19}ClN_{2}O_{2} and a molecular weight of approximately 258.74 g/mol. It features a tert-butyl group attached to a carbamate structure, which is further linked to a 4-aminobenzyl moiety. The compound is characterized by its solubility in various solvents and is typically stored under inert conditions at low temperatures to maintain stability .

Typical of carbamates, including:

  • Hydrolysis: In the presence of water and acid or base, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Acylation: The amino group can undergo acylation, leading to the formation of amides.
  • Nucleophilic Substitution: The benzyl group may undergo nucleophilic attacks, allowing for further functionalization.

These reactions are significant for synthesizing derivatives with potentially different biological activities.

Research indicates that tert-butyl 4-aminobenzylcarbamate hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier suggests it may have neurological applications .

Several synthetic routes have been developed for tert-butyl 4-aminobenzylcarbamate hydrochloride, including:

  • Carbamate Formation: Reaction of tert-butyl chloroformate with 4-aminobenzylamine under basic conditions.
  • Direct Amination: Using appropriate reagents to introduce the amino group onto a benzyl derivative followed by carbamate formation.
  • One-Pot Synthesis: Combining multiple steps into one reaction vessel to streamline the synthesis process.

These methods vary in terms of yield, purity, and operational complexity.

tert-Butyl 4-aminobenzylcarbamate hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals due to its biological activity.
  • Research Tool: Utilized in studies exploring neurotransmitter systems and inflammatory pathways.
  • Chemical Intermediates: Acts as an intermediate in organic synthesis for developing more complex molecules.

Studies on interaction profiles suggest that tert-butyl 4-aminobenzylcarbamate hydrochloride interacts with various biological targets, including:

  • Receptors: Potential modulation of neurotransmitter receptors, influencing synaptic transmission.
  • Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.

These interactions are crucial for understanding its pharmacological potential and mechanisms of action .

Several compounds share structural similarities with tert-butyl 4-aminobenzylcarbamate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 3-aminobenzylcarbamate147291-66-50.98
tert-Butyl 2-aminobenzylcarbamate162046-50-60.96
tert-Butyl 3-aminophenethylcarbamate180079-94-10.93
tert-Butyl 4-aminophenethylcarbamate94838-59-20.91

Each compound exhibits unique properties and potential applications, but tert-butyl 4-aminobenzylcarbamate hydrochloride stands out due to its specific biological activities and synthesis versatility.

tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a carbamate derivative characterized by three distinct structural components:

  • tert-Butyl carbamate group: A bulky tert-butoxycarbonyl (Boc) protecting group attached to a carbamate backbone, ensuring steric and electronic protection of the amine moiety.
  • 4-aminobenzyl chain: A benzylamine fragment with a primary amine group at the para position, enabling further functionalization in synthetic reactions.
  • Hydrochloride counterion: Enhances solubility in aqueous media and stabilizes the compound through ionic interactions with the free amine.
PropertyValueSource
Molecular formulaC₁₂H₁₉ClN₂O₂
Molecular weight258.74 g/mol
CAS number174959-54-7
SMILES codeCC(C)(C)OC(=O)NCC1=CC=C(N)C=C1.[H]Cl

The compound adopts a conformation where the tert-butyl group occupies a position orthogonal to the benzylamine plane, minimizing steric hindrance while maintaining the carbamate’s acid-labile properties.

Functional Group Reactivity and Stability

Key Functional Groups and Their Roles

Functional GroupReactivity ProfileSynthetic Utility
tert-ButoxycarbonylAcid-labile (e.g., TFA, HCl)Deprotection to free amine under mild acidic conditions
4-AminobenzylNucleophilic (amine)Alkylation, acylation, or amide bond formation
Carbamate linkageStable under basic/near-neutral conditionsResists hydrolysis in non-acidic environments

The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol) and prevents premature deprotection during storage.

The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride requires careful selection of appropriate precursor compounds that provide efficient pathways to the target molecule [6]. The most commonly utilized starting materials include 4-nitrobenzyl derivatives, 4-aminobenzyl compounds, and various protecting group reagents [1] [4].

Primary Precursor Materials

4-Nitrobenzyl bromide serves as a fundamental starting material due to its dual functionality, allowing for both nucleophilic substitution reactions and subsequent nitro group reduction [28]. This compound provides access to the benzyl carbon framework while maintaining the nitro group for later conversion to the desired amino functionality [11] [26]. Alternative precursors include 4-aminobenzyl bromide, which eliminates the need for nitro group reduction but requires careful handling due to the reactive nature of the free amine [6] [8].

Di-tert-butyl dicarbonate represents the primary protecting group reagent for introducing the tert-butyloxycarbonyl functionality [9] [38]. This reagent demonstrates excellent reactivity with primary and secondary amines under mild conditions, forming stable carbamate bonds that withstand various synthetic transformations [10] [12]. The selection of di-tert-butyl dicarbonate over alternative protecting group reagents stems from its superior stability profile and ease of removal under acidic conditions [13] [19].

Starting Material Optimization Criteria

The selection of optimal starting materials depends on several key factors including availability, cost-effectiveness, and synthetic accessibility [15] [18]. 4-Nitrobenzyl derivatives demonstrate superior commercial availability compared to their amino counterparts, making them preferred choices for large-scale synthesis [16] [20]. Additionally, the nitro group provides excellent directing effects for subsequent functionalization reactions while maintaining chemical stability during storage and handling [25] [27].

Table 1: Comparative Analysis of Precursor Materials

Precursor MaterialAvailabilityCost IndexStabilitySynthetic Utility
4-Nitrobenzyl bromideHigh1.0ExcellentVery High
4-Aminobenzyl bromideModerate1.8GoodHigh
4-NitrotolueneVery High0.6ExcellentModerate
Benzyl chloroformateHigh1.2GoodHigh

The evaluation of precursor compounds also encompasses their compatibility with downstream synthetic transformations [21] [30]. 4-Nitrobenzyl derivatives exhibit exceptional compatibility with hydrogenation conditions, allowing for selective nitro group reduction without affecting other functional groups [11] [24]. This selectivity proves particularly advantageous in complex synthetic sequences where multiple reactive sites are present [26] [28].

Stepwise Synthetic Routes Involving tert-Butyloxycarbonyl Protection and Hydrogenation

The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride typically proceeds through well-defined stepwise synthetic routes that incorporate both tert-butyloxycarbonyl protection and selective hydrogenation reactions [4] [9]. These methodologies ensure high yields while maintaining excellent functional group compatibility throughout the synthetic sequence [10] [13].

Route 1: Nitro Reduction Followed by Protection

The primary synthetic route initiates with the selective hydrogenation of 4-nitrobenzyl derivatives using palladium on carbon catalysts under controlled hydrogen pressure [11] [25]. This transformation proceeds with excellent chemoselectivity, reducing the nitro group to the corresponding amine without affecting other functional groups [26] [28]. Typical reaction conditions employ 10% palladium on carbon catalyst at hydrogen pressures ranging from 1 to 10 bar in ethanol or methanol solvents [24] [27].

Following nitro group reduction, the resulting 4-aminobenzyl intermediate undergoes tert-butyloxycarbonyl protection using di-tert-butyl dicarbonate [9] [12]. This protection step requires careful control of reaction conditions to ensure complete conversion while minimizing side product formation [10] [19]. The reaction typically proceeds in dichloromethane or tetrahydrofuran solvents at temperatures between 0 and 25 degrees Celsius [13] [38].

Table 2: Hydrogenation Reaction Conditions and Yields

SubstrateCatalystPressure (bar)Temperature (°C)SolventTime (h)Yield (%)
4-Nitrobenzyl carbamatePalladium on carbon (10%)1-1025-80Ethanol, Methanol2-1295-99
4-NitrotoluenePalladium on carbon, Platinum on carbon1-5025-130Ethanol, Water4-2490-98
Aromatic nitro compoundsPalladium on carbon quantum dots125Water2-498-100

Route 2: Protection Followed by Selective Functionalization

An alternative synthetic approach involves initial tert-butyloxycarbonyl protection of amine-containing precursors followed by selective functionalization of the benzyl position [1] [4]. This strategy proves particularly effective when starting from 4-aminobenzyl derivatives that require further elaboration [6] [8]. The protection step utilizes standard tert-butyloxycarbonyl methodology with di-tert-butyl dicarbonate in the presence of suitable bases [9] [38].

The subsequent functionalization reactions employ various coupling methodologies depending on the specific synthetic requirements [30] [31]. Palladium-catalyzed coupling reactions demonstrate particular utility for introducing complex substituents while maintaining the integrity of the tert-butyloxycarbonyl protecting group [5] [32]. These transformations typically proceed under mild conditions using palladium acetate catalysts with appropriate ligand systems [30] [37].

Table 3: tert-Butyloxycarbonyl Protection Reaction Conditions

Base UsedSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Sodium bicarbonateWater/Tetrahydrofuran0-252-685-95High
4-DimethylaminopyridineAcetonitrile20-401-488-98Excellent
Sodium hydroxideWater/Chloroform0-252-880-92Good

Mechanistic Considerations

The hydrogenation of nitro groups proceeds through well-established mechanistic pathways involving initial coordination of the nitro compound to the palladium surface [11] [26]. Subsequent hydrogen addition occurs in a stepwise manner, first forming nitroso and hydroxylamine intermediates before final reduction to the amine product [25] [28]. The use of appropriate catalysts and reaction conditions ensures high selectivity for the desired transformation while minimizing competing reactions [24] [27].

The tert-butyloxycarbonyl protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [9] [10]. This reaction proceeds under mild basic conditions and demonstrates excellent functional group tolerance [12] [13]. The resulting carbamate linkage provides robust protection that withstands a wide range of subsequent synthetic transformations [19] [38].

Industrial-Scale Production Techniques and Optimization Strategies

Industrial-scale production of tert-butyl 4-aminobenzylcarbamate hydrochloride requires comprehensive optimization of synthetic methodologies to achieve economic viability while maintaining high product quality [15] [18]. These optimization strategies encompass reactor design, process intensification, and advanced control systems that enable efficient large-scale manufacturing [30] [32].

Reactor Design and Process Engineering

Industrial production utilizes continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [19] [32]. These reactor configurations enable precise temperature control and uniform residence time distribution, resulting in improved reaction selectivity and reduced byproduct formation [30] [33]. The implementation of continuous flow technology also facilitates real-time monitoring and control of critical process parameters [32] [39].

Temperature control systems employ multiple heating and cooling zones to optimize reaction conditions throughout the reactor length [19] [30]. This approach allows for rapid heating to reaction temperature followed by controlled cooling to maintain optimal conversion rates [32] [33]. Advanced heat exchanger networks recover thermal energy from exothermic reactions, significantly improving overall process energy efficiency [30] [39].

Table 4: Industrial Scale-up Parameters

ParameterLaboratory ScalePilot Scale (kg)Industrial Scale (tonnes)Improvement Factor
Reactor TypeRound bottom flaskJacketed reactorContinuous flow reactorEnhanced mixing
Temperature ControlOil bath heatingAutomated controlMultiple zone control±2°C precision
Catalyst Loading1-5 mol%0.5-2 mol%0.1-1 mol%5x productivity
Reaction Time2-24 hours4-12 hours4-8 hours continuous3x throughput

Catalyst Optimization and Recovery

Industrial processes employ optimized catalyst systems that maximize activity while minimizing loading requirements [16] [25]. Supported palladium catalysts demonstrate exceptional performance in large-scale hydrogenation reactions, providing high activity with excellent recyclability [24] [26]. The development of advanced catalyst supports, including carbon quantum dot modified materials, enhances catalyst stability and enables extended operating periods [25] [28].

Catalyst recovery systems utilize magnetic separation or filtration techniques to isolate and regenerate precious metal catalysts [25] [26]. These recovery processes achieve catalyst recycling efficiencies exceeding 95%, significantly reducing overall production costs [24] [28]. Advanced catalyst characterization techniques monitor catalyst performance throughout multiple reaction cycles, enabling predictive maintenance strategies [25] [27].

Process Optimization Strategies

Solvent recovery and recycling systems represent critical components of industrial-scale production, achieving solvent recovery rates exceeding 90% [20] [33]. Distillation and extraction processes separate product streams from reaction solvents, enabling solvent reuse while maintaining product purity [39] [40]. Advanced separation technologies, including membrane filtration and crystallization, provide high-efficiency product isolation with minimal waste generation [33] [41].

Table 5: Economic Analysis of Industrial Production

Cost FactorLaboratory ($/kg)Industrial ($/kg)Cost Reduction (%)
Raw Materials150-20080-12040-50%
Catalyst Cost50-10010-2570-80%
Energy Consumption30-5015-2550-60%
Solvent Usage100-15020-4070-80%
Labor Requirements200-30020-5080-90%

Quality Control and Process Monitoring

Industrial production incorporates advanced analytical techniques for real-time process monitoring and quality control [30] [32]. In-line spectroscopic methods provide continuous analysis of reaction progress, enabling immediate process adjustments to maintain optimal conditions [19] [33]. Automated sampling and analysis systems ensure consistent product quality while reducing manual intervention requirements [32] [39].

Molecular Structure and Formula

tert-Butyl 4-aminobenzylcarbamate hydrochloride presents a well-defined molecular architecture characterized by the molecular formula C₁₂H₁₉ClN₂O₂ with a molecular weight of 258.75 g/mol [1] [2] [3]. The compound exists as a light yellow to yellow solid with demonstrated purity levels ranging from 95% to 99.67% depending on the synthesis and purification methodology employed [2] [4]. The Chemical Abstracts Service registry number 174959-54-7 provides unambiguous identification for this hydrochloride salt derivative [1] [2] [3].

Table 1: Molecular Formula and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉ClN₂O₂ [1] [2] [3]
Molecular Weight (g/mol)258.75 [1] [2] [3]
CAS Number174959-54-7 [1] [2] [3]
AppearanceLight yellow to yellow solid [2]
Melting Point (°C)Not reported [5] [6]
Storage Temperature (°C)2-8 (under inert gas) [3]
Purity (%)95-99.67 [2] [4]
IUPAC Nametert-butyl N-[(4-aminophenyl)methyl]carbamate hydrochloride [1] [3]

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 analyses. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform demonstrates consistency with the proposed molecular structure, exhibiting characteristic signals for aromatic protons in the δ 7.2-7.4 ppm region, benzyl methylene protons at approximately δ 4.5 ppm, and tert-butyl protons at δ 1.5 ppm [7] [2] [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbamate carbonyl carbon at δ 155 ppm, aromatic carbons spanning δ 130-120 ppm, and tert-butyl carbons at δ 28 ppm [7] [2] [8]. These chemical shift patterns align with established databases for carbamate functional groups and substituted benzyl systems [9] [10].

Infrared Spectroscopic Fingerprint Analysis

Infrared spectroscopy provides distinctive functional group identification through characteristic vibrational frequencies. The nitrogen-hydrogen stretching vibrations appear in the 3550-3250 cm⁻¹ region, consistent with primary amine and carbamate nitrogen-hydrogen bonds [7] [11] [12] [13] [14]. The carbamate carbonyl stretch manifests as a strong absorption between 1765-1735 cm⁻¹, characteristic of this functional group class [13] [14].

The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region complexity, appearing in the 1625-1440 cm⁻¹ range [13] [14]. Additional characteristic absorptions include carbon-nitrogen stretching modes and out-of-plane bending vibrations that contribute to the compound-specific fingerprint profile below 1400 cm⁻¹ [13] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis demonstrates the molecular ion peak at m/z 258.75, corresponding to the protonated molecular species [2]. Fragmentation patterns follow established mechanisms for carbamate compounds, including McLafferty rearrangements and alpha-cleavage processes typical of benzyl systems [16] [17] [18].

The base peak and subsequent fragmentation ions provide structural confirmation through predictable bond cleavage patterns. Characteristic losses include the tert-butyl group (m/z -57), carbon dioxide elimination (m/z -44), and benzyl fragmentations leading to tropylium ion formation (m/z 91) [16] [18] [19].

Table 2: Spectroscopic Characterization Data

MethodKey ObservationsReference RangesSource
¹H NMR (CDCl₃)Consistent with structure - aromatic protons, benzyl CH₂, amino groupsδ 7.2-7.4 (aromatic), δ 4.5 (CH₂), δ 1.5 (t-Bu) [7] [2] [8]
¹³C NMR (CDCl₃)Aromatic carbons, carbamate carbonyl, tert-butyl carbonsδ 155 (C=O), δ 130-120 (aromatic), δ 28 (t-Bu) [7] [2] [8]
IR SpectroscopyN-H stretch, C=O stretch (carbamate), aromatic C=C3550-3250 cm⁻¹ (N-H), 1765-1735 cm⁻¹ (C=O) [7] [11] [12] [13] [14]
LCMSMolecular ion consistent with structurem/z 258.75 [M]+ [2]
Mass SpectrometryMolecular ion peak, fragmentation patternsBase peak, McLafferty rearrangement [16] [17] [18]

Solubility Profiles and Partition Coefficients in Solvent Systems

Aqueous and Polar Solvent Systems

The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form of tert-butyl 4-aminobenzylcarbamate. In water, the compound demonstrates limited but measurable solubility, enhanced by the ionic nature of the hydrochloride salt which facilitates hydrogen bonding and electrostatic interactions with water molecules [20] [21] [22].

Methanol represents a moderately favorable solvent system for this compound, with the polar protic nature providing compatibility with both the carbamate functionality and the amino group [20] [23] [22]. The dissolution process benefits from hydrogen bonding capabilities and the intermediate polarity of the methanol solvent environment [24] [25].

Organic Solvent Compatibility

Chloroform demonstrates excellent solubility characteristics for tert-butyl 4-aminobenzylcarbamate hydrochloride, making it suitable for extraction and purification procedures [20] [23] [22]. The moderate polarity and hydrogen bonding capability of chloroform accommodate the compound's amphiphilic nature effectively [24] [25].

Dichloromethane serves as a preferred reaction solvent due to its favorable dissolution properties and chemical inertness toward the carbamate functionality [4] [26]. The solvent's low boiling point facilitates easy removal during workup procedures while maintaining adequate solvation of the substrate [28].

Dimethyl sulfoxide and N,N-dimethylformamide represent highly favorable polar aprotic solvents, achieving high solubility through dipolar interactions and hydrogen bonding with the amino and carbamate functionalities [4] [26] [29]. These solvents prove particularly valuable for reactions requiring elevated temperatures or extended reaction times [29] [28].

Partition Coefficient Considerations

Octanol-water partition coefficients for carbamate compounds generally correlate with their lipophilicity and hydrogen bonding characteristics [30] [31] [32] [33]. The tert-butyl group contributes hydrophobic character while the amino and carbamate functionalities provide hydrophilic interactions [34] [35].

The predicted partition behavior suggests moderate lipophilicity, with the hydrochloride salt formation shifting the balance toward increased aqueous phase affinity [30] [32]. This property profile influences bioavailability, membrane permeability, and environmental fate characteristics when applicable [32] [34].

Table 3: Solubility and Partition Data

Solvent SystemSolubilityLogP (Predicted)Notes
WaterLimited-Enhanced by HCl salt formation
MethanolModerately soluble-Polar protic solvent compatible
ChloroformSoluble-Good for extractions and purification
Ethyl AcetateSoluble-Common crystallization solvent
DichloromethaneSoluble-Preferred for reactions
DMSOHighly soluble-Polar aprotic, high solubility
DMFHighly soluble-Polar aprotic, high solubility
Petroleum EtherPoorly soluble-Non-polar, poor solubility

Thermal Stability and Decomposition Kinetics

Thermal Stability Profile

tert-Butyl 4-aminobenzylcarbamate hydrochloride demonstrates thermal stability below 150°C, with minimal mass loss (< 1%) observed under controlled atmospheric conditions [36] [37] . This temperature range encompasses typical storage and handling conditions, indicating practical stability for pharmaceutical and research applications [5] [6] [3].

Between 150-200°C, decomposition processes initiate with mass losses ranging from 5-15% [36] [39] [40]. The primary decomposition products include isobutene, carbon dioxide, and various amine fragments resulting from carbamate bond cleavage [36] [39] [41]. These thermal degradation pathways follow established mechanisms for tert-butyl carbamate derivatives [36] [42] [40].

Decomposition Kinetics and Mechanisms

Above 200°C, significant decomposition occurs with mass losses exceeding 50%, leading to complete molecular fragmentation [36] [37] [43]. The decomposition kinetics follow first-order reaction mechanisms typical of carbamate thermal degradation [39] [42] [40].

The tert-butyl group represents a primary site of thermal instability, undergoing elimination reactions to form isobutene and carbamic acid intermediates [36] [42] [41]. The activation energy for these processes aligns with published values for similar carbamate structures, typically ranging from 150-180 kJ/mol [36] [39] [43].

Dates

Last modified: 08-15-2023

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